REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH3:12][O:13]C(Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:11][O:10][C:4]1[C:5]([O:8][CH3:9])=[CH:6][C:7]([CH:12]=[O:13])=[C:2]([F:1])[CH:3]=1
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Name
|
|
Quantity
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0.78 g
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Type
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reactant
|
Smiles
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FC=1C=C(C(=CC1)OC)OC
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Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
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COC(Cl)Cl
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
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0.91 mL
|
Type
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catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a flame-dried, round-bottomed flask fitted with a magnetic stirrer and N2 inlet
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Type
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TEMPERATURE
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Details
|
to warm to room temperature and after 2 hr it
|
Duration
|
2 h
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Type
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CUSTOM
|
Details
|
was quenched with an excess of aqueous saturated NaHCO3
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Type
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FILTRATION
|
Details
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The suspension was filtered through a pad of d.e
|
Type
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EXTRACTION
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Details
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(diatomaceous earth), the aqueous phase was extracted with additional amounts of CH2Cl2
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Type
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WASH
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Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying with MgSO4
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Type
|
CUSTOM
|
Details
|
the organic solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=O)C=C1OC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |